molecular formula C₄¹³C₂H₁₁¹⁵NO₃ B1161815 N-Isobutyrylglycine-13C2,15N

N-Isobutyrylglycine-13C2,15N

Cat. No.: B1161815
M. Wt: 148.14
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopically Labeled Compounds in Systems Biology

Systems biology aims to understand the complex interactions within a biological system as a whole. Isotopically labeled compounds are pivotal in this field as they allow researchers to map the intricate network of biochemical reactions that constitute cellular metabolism. nih.govspringernature.com By introducing a labeled substrate into cells or an organism, scientists can track the labeled atoms as they are incorporated into various downstream metabolites. mdpi.com This process, known as stable isotope tracing, provides unparalleled insights into the wiring of metabolic pathways. nih.govspringernature.com

The analysis of labeling patterns in metabolites, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, reveals qualitative information about the origin of metabolites and the relative rates of their production. springernature.comnih.gov This is a powerful method for understanding how genetic modifications, diseases, or therapeutic interventions impact metabolism. springernature.comisotope.com For example, in cancer research, stable isotope tracing is widely used to study the metabolic reprogramming that is a hallmark of cancer, helping to identify potential therapeutic targets. mdpi.com Similarly, these tracers are employed to investigate a wide array of metabolic disorders, including diabetes, obesity, and neurodegenerative diseases like Alzheimer's and Parkinson's. isotope.com

Table 1: Common Stable Isotopes in Biochemical Research

This interactive table provides details on the most frequently used stable isotopes in metabolic studies.

IsotopeNatural Abundance (%)Characteristics & Common Applications
Carbon-13 (¹³C) 1.07Used to trace the carbon backbone of molecules in central carbon metabolism, such as glycolysis and the TCA cycle. nih.gov
Nitrogen-15 (¹⁵N) 0.368Used to track nitrogen metabolism, including amino acid and nucleotide synthesis. mdpi.comnih.gov
Deuterium (B1214612) (²H or D) 0.0115Used to monitor reactions involving co-factors like NADH or NADPH and for quantifying de novo biosynthesis of macromolecules. mdpi.comnih.gov
Oxygen-18 (¹⁸O) 0.205Used in studies of respiration and energy metabolism, often in the form of doubly labeled water (DLW) to measure energy expenditure. nih.govresearchgate.net

Overview of N-Isobutyrylglycine as a Metabolite and Research Target

N-Isobutyrylglycine is an N-acylglycine, a class of compounds that are typically minor metabolites of fatty acids. nih.govhmdb.cahealthmatters.io It is formed by the conjugation of isobutyryl-CoA with the amino acid glycine (B1666218). hmdb.casmolecule.com While present at low levels in healthy individuals, its excretion can be significantly increased in several inborn errors of metabolism, making it an important diagnostic biomarker. hmdb.cahealthmatters.io

N-Isobutyrylglycine is primarily linked to the catabolism of the branched-chain amino acid valine. healthmatters.iosmolecule.com A deficiency in the enzyme isobutyryl-CoA dehydrogenase (IBD), which is involved in the valine breakdown pathway, leads to an accumulation of its substrate, isobutyryl-CoA. healthmatters.ionih.gov The body then uses an alternative detoxification pathway, conjugating the excess isobutyryl-CoA with glycine to form N-Isobutyrylglycine, which is then excreted in the urine. hmdb.casmolecule.com

Consequently, elevated levels of N-Isobutyrylglycine are a key indicator for diagnosing IBD deficiency. hmdb.cahealthmatters.io Its measurement in bodily fluids is also relevant for other metabolic disorders such as ethylmalonic encephalopathy and propionic acidemia. healthmatters.iobovinedb.ca

Table 2: Biochemical Profile of N-Isobutyrylglycine

This table summarizes key details about the metabolite N-Isobutyrylglycine.

PropertyDescription
Compound Class N-Acyl-alpha amino acid. hmdb.cabovinedb.ca
Chemical Formula C₆H₁₁NO₃. nih.gov
Metabolic Precursors Isobutyryl-CoA and Glycine. hmdb.casmolecule.com
Key Enzyme Glycine N-acyltransferase. hmdb.casmolecule.com
Biological Relevance Normally a minor metabolite of fatty acids. healthmatters.io
Clinical Significance Biomarker for inborn errors of metabolism, particularly Isobutyryl-CoA Dehydrogenase (IBD) deficiency. hmdb.cahealthmatters.ionih.gov

The specific isotopic labeling of N-Isobutyrylglycine as N-Isobutyrylglycine-¹³C₂,¹⁵N provides a highly precise tool for metabolic investigation. This labeling pattern indicates that the glycine moiety of the molecule is the target of the labeling, as glycine (C₂H₅NO₂) contains two carbon atoms and one nitrogen atom. By using glycine labeled with two ¹³C atoms and one ¹⁵N atom as a tracer, researchers can specifically track the fate of this amino acid as it is used in the conjugation reaction to form N-Isobutyrylglycine.

This dual-labeling approach is particularly powerful for several reasons:

Source Tracking: It allows researchers to definitively trace the contribution of a specific pool of glycine to the synthesis of N-Isobutyrylglycine, distinguishing it from other metabolic fates of glycine.

Flux Analysis: The rate of incorporation of the ¹³C₂¹⁵N label into N-Isobutyrylglycine provides a direct measure of the flux through this specific detoxification pathway. This is critical for understanding the metabolic consequences of enzyme deficiencies like IBD deficiency. uni-regensburg.de

Enhanced Specificity: Using multiple labels on a single precursor molecule increases the mass shift in the resulting product, making its detection by mass spectrometry more distinct and reducing ambiguity from naturally occurring isotopes. nih.govuni-regensburg.de This is analogous to the use of similarly labeled precursors like Guanidinoacetic acid (1,2-¹³C₂, 3-¹⁵N) to study related metabolic pathways. isotope.com

In essence, N-Isobutyrylglycine-¹³C₂,¹⁵N serves as an internal standard in quantitative metabolomics or as a tracer to precisely measure the activity of the glycine conjugation pathway under various physiological and pathological conditions.

Historical Context of Stable Isotope Applications in Metabolism

The use of stable isotopes as metabolic tracers dates back to the 1930s, following foundational discoveries in physics and chemistry. physoc.orgnih.gov The existence of isotopes was first proposed by Frederick Soddy over a century ago, and the development of early mass spectrometers by Nobel laureates J.J. Thomson and F.W. Aston enabled their identification and quantification. nih.gov

The revolutionary application of these isotopes to biology was pioneered by Rudolf Schoenheimer and David Rittenberg at Columbia University. physoc.org Starting in the 1930s, they used compounds labeled with deuterium (²H) and later ¹⁵N to study the metabolism of fats and amino acids. nih.govnih.gov Their work overturned the prevailing view of a static body structure, revealing that body constituents are in a constant state of flux, or "dynamic equilibrium". nih.gov These seminal experiments laid the groundwork for nearly all subsequent metabolic research using isotope tracers. nih.gov For decades, stable isotopes remained the only effective tool for studying the metabolism of elements like nitrogen and oxygen, for which no long-lived radioisotopes exist. nih.gov

Table 3: Milestones in the Application of Isotope Tracers

This interactive table highlights key historical developments in isotope tracing.

PeriodKey Development/DiscoverySignificance
Early 1900s Discovery of isotopes (Soddy) and development of mass spectrometry (Thomson, Aston). nih.govProvided the fundamental concepts and tools for distinguishing and measuring isotopes.
1930s-1940s Pioneering work by Schoenheimer and Rittenberg using ²H and ¹⁵N tracers. physoc.orgnih.govEstablished the "dynamic state" of body constituents and founded the field of isotope tracer methodology in metabolism.
1950s-1960s Development of the doubly labeled water (¹⁸O, ²H) method for measuring energy expenditure. researchgate.netEnabled safe, non-invasive measurement of energy metabolism in free-living subjects.
1970s-Present Advancement and widespread adoption of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). springernature.comnih.govAllowed for the highly sensitive and specific analysis of isotopically labeled metabolites in complex biological samples.

Current Landscape and Future Perspectives of Isotope Tracing Methodologies

The field of isotope tracing is continuously evolving, driven by technological advancements in analytical instrumentation and data analysis. mdpi.com Current methodologies, predominantly based on high-resolution mass spectrometry, allow for the precise quantification of isotope labeling in a wide range of metabolites. springernature.com This has expanded the scope of metabolic studies from the whole-body level down to individual cells and organelles. nih.govphysoc.org

Looking ahead, several exciting frontiers are emerging:

Spatial Metabolomics: A significant challenge in metabolic research is understanding how pathways operate within the spatial context of tissues. embopress.org Emerging techniques in mass spectrometry imaging aim to analyze metabolites and their isotopic enrichment while preserving the tissue architecture, offering a cell-specific view of metabolic activity. embopress.org

Advanced Data Integration: The future of the field lies in integrating isotope tracing data with other 'omics' datasets (genomics, proteomics, transcriptomics) to build more comprehensive models of biological systems. numberanalytics.com This will enhance the ability to interpret metabolic changes and their biological significance.

Novel Isotope Tracers: Researchers are continuously developing new types of labeled compounds to probe specific and previously inaccessible metabolic pathways. numberanalytics.comroyalsocietypublishing.org This includes using hyphenated multi-stable isotope tracers and exploring the natural fractionation of isotopes as a potential tracer source. acs.org

In Vivo Clinical Applications: There is a growing effort to apply stable isotope tracing directly in clinical settings to study disease in patients. embopress.org These studies provide invaluable insights into tumor metabolism, treatment responses, and disease progression in a real-world context, moving beyond in vitro and animal models. mdpi.comembopress.org

These advancements promise to further deepen our understanding of the complex metabolic networks that underpin health and disease, paving the way for new diagnostic and therapeutic strategies. numberanalytics.comiaea.org

Properties

Molecular Formula

C₄¹³C₂H₁₁¹⁵NO₃

Molecular Weight

148.14

Synonyms

N-(2-methyl-1-oxopropyl)glycine-13C2,15N;  Isobutyrylglycine-13C2,15N

Origin of Product

United States

Synthetic Methodologies for N Isobutyrylglycine 13c2,15n

Strategies for Carbon-13 and Nitrogen-15 Isotopic Incorporation

The foundational step in synthesizing N-Isobutyrylglycine-13C2,15N is the selection of appropriate isotopically labeled precursors. The goal is to introduce two ¹³C atoms and one ¹⁵N atom into the glycine (B1666218) portion of the final molecule.

Precursor Selection and Isotopic Enrichment Pathways

The most direct precursor for this synthesis is glycine labeled with both ¹³C and ¹⁵N. Specifically, Glycine-13C2,15N (H₂¹⁵NCH₂¹³CO₂H) serves as the ideal starting material. This compound is commercially available with high isotopic purity, typically 99 atom % for ¹³C and 98 atom % for ¹⁵N. isotope.com The synthesis of this labeled glycine itself can be achieved through various methods, including the Strecker synthesis, which utilizes ¹⁵N-labeled ammonia (B1221849) (¹⁵NH₃), ¹³C-labeled formaldehyde (B43269) (H¹³CHO), and potassium ¹³C-cyanide (K¹³CN). mdpi.com Enzymatic methods can also be employed to achieve high isotopic enrichment.

Once the labeled glycine is obtained, it is then acylated with isobutyryl chloride or a related activated form of isobutyric acid to form this compound. The isobutyryl group is typically unlabeled in this context, as the focus of isotopic labeling is on the glycine backbone to trace its metabolic pathways.

Chemical Synthesis Routes for this compound

Several synthetic approaches can be employed to couple the isotopically labeled glycine with the isobutyryl group. These methods range from traditional multi-step solution-phase chemistry to more modern solid-phase techniques.

Multi-Step Organic Synthesis Approaches

A common approach in solution-phase synthesis involves the protection of the carboxylic acid group of the labeled glycine, typically as a methyl or ethyl ester. This prevents self-polymerization and other side reactions. The protected glycine is then reacted with isobutyryl chloride in the presence of a base to form the corresponding N-acylated ester. The final step involves the deprotection of the carboxylic acid group, usually through hydrolysis, to yield the desired this compound.

The reaction can be summarized as follows:

Protection: H₂¹⁵N¹³CH₂¹³COOH + R-OH → H₂¹⁵N¹³CH₂¹³COOR

Acylation: H₂¹⁵N¹³CH₂¹³COOR + (CH₃)₂CHCOCl → (CH₃)₂CHCONH¹⁵CH₂¹³COOR

Deprotection: (CH₃)₂CHCONH¹⁵CH₂¹³COOR → (CH₃)₂CHCONH¹⁵CH₂¹³COOH

Continuous flow processing is an emerging technology in multi-step synthesis that can offer improved reaction control and safety. nih.gov While not specifically documented for this compound, its application in similar multi-step syntheses suggests potential for enhancing the efficiency of this process. nih.gov

Solid-Phase Synthesis Techniques for Acylglycines

Solid-phase synthesis offers a highly efficient alternative for the preparation of acylglycines. nih.gov In this method, the isotopically labeled glycine is first attached to a solid support, such as a Wang resin. nih.gov The resin-bound glycine is then treated with an excess of the carboxylic acid (isobutyric acid in this case) in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC). mdpi.com This drives the acylation reaction to completion.

The key advantage of this technique is the ease of purification; unreacted reagents and byproducts are simply washed away from the solid support. nih.gov The final product, this compound, is then cleaved from the resin. This method is particularly well-suited for the synthesis of a library of different acylglycines by varying the carboxylic acid used in the acylation step. nih.gov

Comparison of Synthetic Yields and Isotopic Purity

Synthetic MethodTypical YieldsIsotopic PurityAdvantagesDisadvantages
Multi-Step Organic Synthesis Moderate to High>98%Scalable, well-established procedures.Can be time-consuming, requires purification at each step.
Solid-Phase Synthesis High nih.gov>98%High efficiency, simplified purification. nih.govMay be less cost-effective for large-scale synthesis.

The isotopic purity of the final this compound is primarily determined by the isotopic enrichment of the starting labeled glycine precursor. Commercially available labeled glycine typically has an isotopic purity exceeding 98%, which is maintained throughout the synthetic process. isotope.comisotope.com Both solution-phase and solid-phase methods are capable of producing the final compound with high chemical and isotopic purity, provided that appropriate purification techniques such as chromatography are employed.

Synthetic Methodologies for N-Isobutyrylglycine-¹³C₂,¹⁵N

The synthesis of N-Isobutyrylglycine-¹³C₂,¹⁵N is achieved through the N-acylation of isotopically labeled glycine. A common and effective approach is a variation of the Schotten-Baumann reaction, which involves the reaction of an amino acid with an acyl chloride in the presence of a base.

The foundational step in this synthesis is the utilization of glycine labeled with two Carbon-13 atoms at the alpha-carbon and a Nitrogen-15 atom at the amino group ([¹³C₂,¹⁵N]glycine). This isotopically enriched precursor is the key to introducing the stable isotopes into the final molecule.

The synthetic process can be outlined as follows:

Dissolution of Labeled Glycine : [¹³C₂,¹⁵N]glycine is dissolved in an aqueous alkaline solution, typically containing a base such as sodium hydroxide (B78521) or potassium carbonate. This deprotonates the amino group, rendering it a more potent nucleophile.

Acylation Reaction : Isobutyryl chloride is then gradually added to the solution. The nucleophilic ¹⁵N-amino group of the labeled glycine attacks the electrophilic carbonyl carbon of the isobutyryl chloride.

Neutralization and Isolation : Following the reaction, the mixture is acidified to protonate the carboxyl group, leading to the precipitation of N-Isobutyrylglycine-¹³C₂,¹⁵N. The solid product is then isolated through filtration, washed to remove any remaining reactants and salts, and subsequently dried.

Analytical Purity Assessment of Synthesized N-Isobutyrylglycine-¹³C₂,¹⁵N

To ensure the suitability of N-Isobutyrylglycine-¹³C₂,¹⁵N as an internal standard, a thorough evaluation of its chemical and isotopic purity is imperative. This involves a combination of chromatographic and spectrometric techniques.

Chromatographic Purity Evaluation

Chromatographic methods are employed to ascertain the chemical purity of the synthesized compound, ensuring the absence of unreacted starting materials or side products.

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for purity assessment. The synthesized compound is separated on a chromatographic column, and its purity is determined by the percentage of the total peak area that corresponds to the target molecule.

ParameterCondition
ColumnC18 reverse-phase
Mobile PhaseGradient of water and acetonitrile (B52724) with 0.1% formic acid
DetectionUV at 210 nm and Mass Spectrometry (MS)
Expected Purity>98%

Gas Chromatography (GC) : Gas chromatography, typically after a derivatization step, can also be utilized for purity analysis. The carboxyl and amino groups of N-isobutyrylglycine are often derivatized, for instance, through trimethylsilylation, to increase their volatility for GC analysis. nih.govcngb.org

ParameterCondition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnCapillary column (e.g., DB-5ms)
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Expected Purity>98%

Isotopic Enrichment Verification

The verification of isotopic enrichment is critical to confirm the successful incorporation of the ¹³C and ¹⁵N labels and to determine the percentage of the labeled species.

Mass Spectrometry (MS) : Mass spectrometry is the primary technique for determining the isotopic enrichment of N-Isobutyrylglycine-¹³C₂,¹⁵N. The mass spectrum of the labeled compound will show a molecular ion peak that is shifted by +3 atomic mass units compared to the unlabeled compound, corresponding to the incorporation of two ¹³C atoms and one ¹⁵N atom. nih.govcambridge.org The relative intensities of the isotopic peaks are used to calculate the isotopic enrichment.

TechniqueObservationExpected Result
High-Resolution Mass Spectrometry (HRMS)Precise mass measurement of the molecular ionMass consistent with the formula C₂¹³C₄H₁₁¹⁵NO₃
Isotope Ratio Mass Spectrometry (IRMS)Ratio of isotopologuesIsotopic enrichment >99%

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed structural information and can definitively confirm the positions of the isotopic labels. alfa-chemistry.comrsc.org

¹³C-NMR : The ¹³C-NMR spectrum will show signals for the two labeled carbon atoms with characteristic chemical shifts. The coupling between these adjacent ¹³C nuclei and with the ¹⁵N atom can also be observed.

¹⁵N-NMR : The ¹⁵N-NMR spectrum will exhibit a signal corresponding to the labeled nitrogen atom. The coupling of this ¹⁵N nucleus with the adjacent ¹³C atoms and protons provides further structural confirmation. nih.govnih.gov

NucleusExpected Observation
¹³CSignals for the two labeled carbons, with ¹J(¹³C,¹³C) and ¹J(¹³C,¹⁵N) coupling constants.
¹⁵NSignal for the labeled nitrogen, with ¹J(¹⁵N,¹³C) coupling constant.

Advanced Analytical Methodologies Utilizing N Isobutyrylglycine 13c2,15n

Mass Spectrometric Approaches for Quantitative Analysis

Mass spectrometry (MS) has become the gold standard for the targeted quantification of small molecules in biological matrices due to its high selectivity, sensitivity, and speed. When coupled with a stable isotope-labeled internal standard like N-Isobutyrylglycine-13C2,15N, MS-based methods can overcome many of the challenges associated with sample preparation and matrix effects, leading to highly reliable results.

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Accurate Quantification

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for the accurate quantification of analytes in complex samples. This method involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest, in this case, this compound, to the sample at the earliest stage of sample preparation. The labeled compound serves as an internal standard that behaves identically to the endogenous (unlabeled) analyte throughout the extraction, derivatization, and ionization processes.

The use of this compound as an internal standard is particularly advantageous in complex biological matrices such as plasma, urine, and tissue homogenates. These matrices contain a multitude of endogenous compounds that can interfere with the analysis and cause ion suppression or enhancement in the mass spectrometer. Because this compound is chemically identical to the native N-isobutyrylglycine, it experiences the same matrix effects. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, these effects can be effectively normalized, leading to a more accurate and precise quantification.

The application of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative bioanalysis, ensuring that variations introduced during sample handling and analysis are accounted for.

Specific Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are tandem mass spectrometry (MS/MS) techniques that provide a high degree of selectivity and sensitivity for quantitative analysis. In an SRM or MRM experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is then selected in the second mass analyzer. This precursor-to-product ion transition is a unique signature of the analyte.

For the analysis of N-isobutyrylglycine and its internal standard this compound, specific SRM/MRM transitions would be developed. The precursor ions would be the protonated molecules [M+H]+ of both the native and the labeled compounds. The mass difference between the precursor ions of N-Isobutyrylglycine and this compound would be 3 Da due to the two 13C and one 15N isotopes. The product ions would be chosen based on the fragmentation pattern of the molecules, which would be identical for both the native and labeled compounds, with the mass of the product ion from the labeled compound shifted by the mass of the incorporated isotopes.

Table 1: Illustrative SRM/MRM Transitions for N-Isobutyrylglycine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
N-Isobutyrylglycine146.0876.04
This compound149.0978.05

Note: The specific m/z values are illustrative and would need to be empirically determined and optimized on the specific mass spectrometer being used.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique for the analysis of acylglycines, including N-isobutyrylglycine, in biological fluids. The liquid chromatography step provides a physical separation of the analyte from other compounds in the sample, reducing matrix effects and allowing for the differentiation of isomeric compounds.

The chromatographic separation of acylglycines is critical, particularly for distinguishing between isomers such as N-isobutyrylglycine and N-butyrylglycine, which have the same molecular weight and can interfere with each other's quantification if not adequately separated. Ultra-performance liquid chromatography (UPLC) systems, with their sub-2 µm particle columns, are often used to achieve the high resolution and rapid separation needed for this application.

Reversed-phase chromatography is a common approach for the separation of acylglycines. The mobile phases typically consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like formic acid to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively separate a range of acylglycines with varying polarities.

Table 2: Example Chromatographic Conditions for Acylglycine Separation

ParameterCondition
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C

Note: These are example conditions and would require optimization for a specific application and instrument.

The ionization efficiency of acylglycines in electrospray ionization (ESI), the most common ionization source for LC-MS, can be variable. To improve sensitivity, derivatization of the carboxyl group of the acylglycine is a common strategy. Derivatization can enhance the ionization efficiency and also improve the chromatographic properties of the analyte.

One common derivatization approach is butylation, which involves the reaction of the acylglycine with butanol in the presence of an acid catalyst to form the butyl ester derivative. This not only increases the hydrophobicity of the molecule, leading to better retention in reversed-phase chromatography, but also can improve its proton affinity, resulting in a stronger signal in positive ion ESI-MS. Other derivatization reagents, such as those that introduce a permanently charged group, can also be employed to significantly enhance the MS response.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of small, volatile, and thermally stable compounds. nih.govnih.gov For metabolites like this compound, which are not inherently volatile, chemical derivatization is a mandatory prerequisite for successful GC-MS analysis. nih.gov The use of a stable isotope-labeled version of the analyte as an internal standard is considered the ideal approach in quantitative mass spectrometry-based methods, as it closely mimics the behavior of the endogenous analyte during sample preparation and analysis, correcting for systematic and random errors. chromatographyonline.com

The primary goal in developing a GC-MS method for this compound is to achieve a single, sharp chromatographic peak with a characteristic mass spectrum that allows for clear differentiation from the unlabeled analyte and other matrix components. nih.gov The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, separates ions based on their mass-to-charge ratio (m/z), enabling the distinct detection of the isotopically enriched this compound from its natural counterpart. nih.gov

To increase volatility and thermal stability for GC analysis, N-acyl glycines undergo derivatization. nih.govacs.org This process involves chemically modifying the polar functional groups, specifically the carboxylic acid and amide groups, to make the molecule more amenable to gas-phase analysis.

A common and effective method is silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. The resulting TMS derivatives of this compound exhibit enhanced volatility and produce characteristic fragmentation patterns upon electron ionization in the mass spectrometer, which is crucial for their identification and quantification. rsc.org Another approach involves the formation of N-acetyl methyl esters to render the amino acid derivatives suitable for gas chromatography. ucdavis.eduucdavis.edu

The selection of the derivatization reagent and reaction conditions is optimized to ensure complete and reproducible conversion of the analyte to its derivative form.

Derivatization MethodReagentTypical Reaction ConditionsTarget Functional GroupsReference
Silylation (TMS)N,O-bis(trimethylsilyl)acetamide (BSA) in Pyridine60°C for 20 minutesCarboxylic acid (-COOH), Amide (N-H) nih.gov
Silylation (TBDMS)N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)60-85°C for 30-60 minutesCarboxylic acid (-COOH), Amide (N-H)
Esterification/AcetylationAcetyl chloride in Methanol, followed by Acetic anhydrideMulti-step process involving heatingCarboxylic acid (-COOH), Amine (-NH2, prior to acylation) ucdavis.edu

Data Processing and Correction for Isotopic Abundance

When using stable isotope tracers like this compound, the raw data from mass spectrometry must be corrected to account for several confounding factors. nih.govconsensus.app The measured mass isotopomer distributions (MIDs) reflect not only the incorporation of the labeled tracer but also the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O) and any isotopic impurities in the tracer itself. nih.govresearchgate.net Failure to correct for these factors can lead to significantly distorted data and erroneous biological interpretations. dntb.gov.ua

All naturally occurring compounds contain a certain percentage of heavy stable isotopes. For example, carbon is composed of approximately 98.9% ¹²C and 1.1% ¹³C. nih.gov This means that even an "unlabeled" molecule will produce a pattern of mass isotopologues (M+1, M+2, etc.) in a mass spectrum. nih.gov Natural Isotope Abundance Correction (NIAC) algorithms are mathematical frameworks designed to remove the contribution of these naturally occurring isotopes from the measured mass spectrum, thereby isolating the signal that arises purely from the experimentally introduced tracer. nih.govnih.gov

These algorithms typically employ a correction matrix that is constructed based on the elemental formula of the analyte (and any derivatizing agents) and the known natural abundances of all constituent isotopes. chemrxiv.org By solving a system of linear equations, the measured MID is transformed into a corrected MID that represents the true enrichment from the stable isotope tracer. nih.gov Several software tools, such as IsoCorrectoR and AccuCor2, have been developed to automate this complex correction process for various types of mass spectrometry data, including MS and MS/MS. nih.govchemrxiv.orgbioconductor.org

Synthetically produced stable isotope-labeled compounds are never 100% isotopically pure. The this compound tracer will inevitably contain small amounts of other isotopologues (e.g., molecules with only one ¹³C, or with no labels). These impurities in the tracer stock can also contribute to the measured mass isotopomer distribution in a labeling experiment. nih.govdntb.gov.ua

Tracer impurity correction is a computational step that accounts for the exact isotopic composition of the tracer used. bioconductor.org This requires a precise analysis of the tracer material itself to determine the distribution of its isotopologues. This information is then incorporated into the correction algorithms, often alongside the natural abundance correction, to further refine the data. nih.govconsensus.app By correcting for tracer impurities, researchers can ensure that the calculated metabolic fluxes or quantifications are not skewed by the imperfections of the labeling substrate. dntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure and isotopic labeling patterns. nih.gov For this compound, NMR is the definitive method for confirming the precise location and extent of isotopic enrichment, a process known as positional isotope enrichment analysis. wikipedia.orgacs.org

The analysis of this compound by NMR involves observing the nuclei of the incorporated stable isotopes (¹³C and ¹⁵N) either directly or indirectly through their effects on neighboring protons (¹H).

¹H NMR: In a ¹H NMR spectrum, a proton attached to a ¹²C atom gives a single peak (a singlet, unless coupled to other protons). However, if that proton is attached to a ¹³C atom, its signal is split into a doublet due to one-bond scalar coupling (¹J-coupling). These "¹³C satellite" peaks appear symmetrically around the main ¹H peak. nih.gov The fractional enrichment of ¹³C at a specific position can be quantified by comparing the integrated area of the satellite peaks to the total area of the central peak and the satellites. nih.gov For this compound, this allows for verification and quantification of the ¹³C label at the two glycine (B1666218) carbon positions by observing the protons attached to them.

¹³C NMR: Direct detection by ¹³C NMR provides unambiguous confirmation of the labeling positions. A ¹³C NMR spectrum of this compound would show significantly enhanced signals at the chemical shifts corresponding to the carboxyl and alpha-carbon of the glycine moiety. The presence of the adjacent ¹⁵N label would also cause splitting of the alpha-carbon signal, providing further structural confirmation.

¹⁵N NMR: Direct ¹⁵N NMR spectroscopy confirms the position of the ¹⁵N label. The ¹⁵N nucleus in this compound would produce a signal at a characteristic chemical shift. Furthermore, this ¹⁵N signal would be split into a doublet by the directly attached ¹³C-labeled alpha-carbon, and into a triplet by the two protons on that carbon, confirming the connectivity and integrity of the labeled glycine backbone.

These multi-nuclear NMR approaches provide a comprehensive and quantitative picture of the isotopic labeling in this compound, which is essential for its validation as a high-quality tracer for metabolic research. nih.gov

Nucleus ObservedNMR MethodInformation ObtainedKey Spectral FeatureReference
¹HIndirect DetectionQuantifies ¹³C enrichment at specific C-H positions¹³C satellite peaks due to ¹J(¹³C,¹H) coupling nih.govnih.gov
¹³CDirect DetectionConfirms position of ¹³C labelsEnhanced signals at specific chemical shifts; splitting due to ¹J(¹³C,¹⁵N) coupling nih.govwikipedia.org
¹⁵NDirect DetectionConfirms position of ¹⁵N labelSignal at characteristic chemical shift; splitting due to ¹J(¹⁵N,¹³C) and ¹J(¹⁵N,¹H) coupling nih.gov

1H, 13C, and 15N NMR for Positional Isotope Enrichment Analysis

Resolving Carbon Isotopomers and Nitrogen Isotopomers

The dual ¹³C and ¹⁵N labeling of N-Isobutyrylglycine-¹³C₂,¹⁵N is particularly advantageous for the resolution and quantification of isotopomers—molecules that differ only in their isotopic composition. In complex biological mixtures, NMR signals from different metabolites often overlap, complicating analysis. However, the presence of both ¹³C and ¹⁵N nuclei introduces specific spin-spin couplings (J-couplings) that can be exploited to distinguish and identify labeled molecules and their metabolic products.

Heteronuclear NMR experiments are central to resolving these isotopomers. For example, a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment selectively detects protons attached to the ¹⁵N atom, effectively filtering out signals from unlabeled molecules. The ¹⁵N signal will be split into different patterns depending on the ¹³C isotopomer present due to one-bond (¹J_CN_) and two-bond (²J_CN_) couplings. nih.gov This allows for the clear differentiation of metabolites that have incorporated the ¹⁵N label alongside one, two, or no ¹³C labels from the tracer.

Similarly, ¹³C NMR spectra will show splitting patterns based on coupling to the adjacent ¹⁵N atom. This ¹³C-¹⁵N coupling provides an additional layer of structural confirmation and allows for the resolution of different isotopomer populations. nih.gov By analyzing the multiplet patterns and coupling constants in various 1D and 2D NMR spectra, researchers can determine the precise location and abundance of each isotope within a molecule, providing a detailed snapshot of metabolic transformations.

Table 1: Exemplary J-Coupling Constants for Isotopomer Resolution

Coupling TypeTypical Range (Hz)Application in Resolving Isotopomers
¹J_C,N_14 - 16Provides direct evidence of the bond between the labeled ¹³C carbonyl carbon and the ¹⁵N atom, confirming the integrity of the amide bond post-metabolism.
²J_C,N_7 - 9Resolves isotopomers by showing correlation between the ¹⁵N atom and the adjacent ¹³C alpha-carbon of the glycine moiety. nih.gov
¹J_C,H_125 - 160Confirms which protons are directly attached to labeled ¹³C carbons.
Spectral Editing and Simplification Techniques

One of the significant challenges in NMR-based metabolomics is spectral congestion, where numerous signals overlap. Spectral editing techniques use specific NMR pulse sequences to simplify complex spectra by selecting or suppressing signals based on their properties, such as J-coupling or the number of attached protons. The presence of ¹³C and ¹⁵N labels in N-Isobutyrylglycine-¹³C₂,¹⁵N enables powerful heteronuclear editing approaches.

A key technique is the ¹⁵N-edited ¹H–¹³C HSQC experiment. acs.orgnih.gov A standard ¹H-¹³C HSQC spectrum correlates protons with their directly attached carbons, but in a complex biological sample, this can still be crowded. By "editing" the experiment based on the ¹⁵N nucleus, the resulting spectrum displays only those ¹H-¹³C correlations that are also linked to the ¹⁵N atom. This effectively filters out all molecules except the tracer and its nitrogen-containing metabolic products, dramatically simplifying the spectrum and aiding in the unambiguous identification of metabolites derived from the labeled glycine backbone. acs.orgnih.gov

Other polarization transfer experiments, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to differentiate between CH, CH₂, and CH₃ groups. binghamton.edu When applied to metabolites of N-Isobutyrylglycine-¹³C₂,¹⁵N, these techniques help in assigning the signals of the isobutyryl group's methyl carbons and the glycine's methylene (B1212753) carbon, further aiding structural confirmation. Combining these methods with isotope labeling provides a robust toolkit for simplifying spectra and isolating signals of interest from a complex background. rsc.orgacs.org

Multi-Dimensional NMR for Structural and Dynamic Insights

Two-dimensional (2D) and three-dimensional (3D) NMR experiments are essential for elucidating the detailed structure of molecules by correlating different nuclei through their J-couplings. For metabolites derived from N-Isobutyrylglycine-¹³C₂,¹⁵N, multi-dimensional NMR provides unambiguous structural confirmation and can offer insights into molecular dynamics.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is one of the most valuable tools in this context. sphinxsai.comdoi.org HMBC detects correlations between protons and carbons (or other heteronuclei like ¹⁵N) that are separated by two to three bonds. ceitec.cz This is crucial for piecing together the carbon skeleton of a metabolite. For example, a ¹H-¹³C HMBC spectrum could show a correlation from the protons of the isobutyryl methyl groups to the labeled carbonyl carbon, confirming the structure of a downstream metabolite. Similarly, a ¹H-¹⁵N HMBC can establish long-range connectivity to the nitrogen atom, verifying the metabolic fate of the glycine portion. ceitec.czhuji.ac.il

Combining different multi-dimensional experiments provides a comprehensive structural picture. A ¹H-¹³C HSQC spectrum identifies all directly bonded C-H pairs, while the HMBC connects these fragments. taylorandfrancis.com For ¹³C and ¹⁵N enriched compounds, triple-resonance experiments can be designed to correlate ¹H, ¹³C, and ¹⁵N nuclei, providing an exceptionally detailed view of molecular structure and connectivity. nih.govresearchgate.net These advanced experiments are critical for identifying unknown metabolites and precisely mapping the transformations of the labeled tracer.

Table 2: Application of Multi-Dimensional NMR to Metabolites of N-Isobutyrylglycine-¹³C₂,¹⁵N

NMR ExperimentType of Information ProvidedSpecific Insight Gained
¹H-¹³C HSQCCorrelation of protons to directly attached ¹³C carbons. taylorandfrancis.comdiva-portal.orgIdentifies all C-H groups within the labeled metabolite.
¹H-¹³C HMBCCorrelation between protons and carbons over 2-3 bonds. doi.orgConnects structural fragments to build the carbon skeleton. Assigns quaternary carbons.
¹H-¹⁵N HSQC/HMBCCorrelation of protons to the ¹⁵N atom (direct or long-range). ceitec.czConfirms the presence and chemical environment of the nitrogen atom from the glycine backbone.
¹⁵N-edited HSQCFilters ¹H-¹³C correlations to show only those in ¹⁵N-containing molecules. nih.govSimplifies spectra and isolates signals from metabolites derived from the tracer.

Quantitative NMR for Tracer Uptake and Metabolism

A primary application of isotopically labeled compounds is to trace their metabolic fate and quantify the rates of biochemical reactions, a field known as Metabolic Flux Analysis (MFA). creative-proteomics.com Quantitative NMR (qNMR) is a powerful technique for this purpose because the signal intensity is directly proportional to the molar concentration of the nucleus being observed.

When N-Isobutyrylglycine-¹³C₂,¹⁵N is introduced into a biological system, it is taken up by cells and metabolized. The ¹³C and ¹⁵N labels are incorporated into a variety of downstream products. By acquiring NMR spectra over time, researchers can monitor the disappearance of the N-Isobutyrylglycine-¹³C₂,¹⁵N signal and the appearance of signals from its labeled metabolites. springernature.com

For example, if the isobutyryl group enters the TCA cycle, the ¹³C label may appear in metabolites like lactate (B86563) and alanine. birmingham.ac.uk By measuring the intensity of the ¹³C-labeled lactate signal relative to an internal standard, its concentration can be precisely determined. Furthermore, by analyzing the specific isotopomer patterns (e.g., the percentage of lactate that is labeled), the contribution of the tracer to the total pool of that metabolite can be calculated. This information is critical for building models that quantify the flux, or rate, through specific metabolic pathways. springernature.comresearchgate.net The dual ¹³C and ¹⁵N labels provide two independent probes to trace metabolic routes, offering more robust constraints for flux analysis compared to singly labeled tracers. nih.gov

Interfacing MS and NMR Data for Comprehensive Metabolic Profiling

While NMR and MS are powerful individual techniques, their combination provides a synergistic and more comprehensive understanding of metabolism. unimib.it They are highly complementary: NMR is unparalleled in its ability to determine molecular structure de novo and is inherently quantitative without the need for identical standards, while MS offers superior sensitivity, higher throughput, and the ability to resolve isotopologues with high mass accuracy. creative-biostructure.comnih.gov

In studies using N-Isobutyrylglycine-¹³C₂,¹⁵N, MS can rapidly screen for all metabolites that have incorporated the heavy isotopes by searching for specific mass shifts. For example, incorporation of the ¹⁵N atom results in a mass increase of approximately 1 Da, while the two ¹³C atoms add approximately 2 Da. High-resolution MS can distinguish these labeled compounds from the thousands of other molecules in a biological extract and provide their elemental formulas. nih.gov

However, MS often cannot distinguish between isomers or pinpoint the exact location of the labels within the molecule. This is where NMR excels. After MS identifies potential labeled metabolites, targeted NMR analysis can be performed to confirm their structures unambiguously using the 2D techniques described above (HSQC, HMBC). nih.gov The combination of MS-derived isotopologue distributions and NMR-derived positional information allows for an exceptionally detailed and accurate reconstruction of metabolic pathways. creative-biostructure.com This integrated approach maximizes metabolic coverage and enhances the confidence of metabolite identification, leading to a more complete and reliable metabolic profile. unimib.itunl.edu

Applications in Metabolic Pathway Elucidation and Flux Analysis

Metabolic Flux Analysis (MFA) Using N-Isobutyrylglycine-13C2,15N as a Tracer

Metabolic Flux Analysis (MFA) is a cornerstone technique for the quantitative study of metabolic networks. nih.gov The use of stable isotope tracers, such as this compound, significantly enhances the resolution of MFA by providing detailed information on the flow of atoms through biochemical reactions. nih.gov When introduced into a biological system, this tracer is metabolized, and the isotopic labels are incorporated into various downstream metabolites. By measuring the distribution of these isotopes, researchers can deduce the rates of metabolic reactions, known as fluxes. nih.gov

The distinct labeling pattern of this compound—with ¹³C in the glycine (B1666218) backbone and ¹⁵N in the amino group—makes it an invaluable tool for dissecting complex metabolic pathways. The ¹³C-labeled isobutyryl group can be used to probe the catabolism of the branched-chain amino acid valine, while the ¹³C and ¹⁵N-labeled glycine portion allows for the investigation of glycine metabolism and its conjugation pathways.

A primary application of this compound is in ¹³C,¹⁵N-Metabolic Flux Analysis, a technique that simultaneously quantifies both carbon and nitrogen fluxes. nih.govembopress.org This integrated approach provides a more holistic understanding of cellular metabolism, as carbon and nitrogen pathways are intricately linked, particularly in the synthesis of amino acids and nucleotides. nih.gov

The fundamental principle of ¹³C,¹⁵N-MFA involves introducing a substrate with a known isotopic labeling pattern into a biological system at a metabolic steady state. nih.gov As the labeled substrate is metabolized, the isotopes are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites. nih.gov These patterns, often referred to as mass isotopomer distributions, are measured using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy. nih.gov

A computational model of the cell's metabolic network, which includes the stoichiometry and atom transitions of all relevant biochemical reactions, is then used to simulate the expected labeling patterns for a given set of metabolic fluxes. nih.gov By comparing the experimentally measured mass isotopomer distributions with the simulated ones, the intracellular fluxes can be estimated by minimizing the difference between the two. nih.gov The use of a dual-labeled tracer like this compound provides more constraints for the computational model, leading to a more accurate and robust determination of both carbon and nitrogen fluxes. nih.govembopress.org

Table 1: Illustrative Mass Isotopomer Distribution Data from a Hypothetical ¹³C,¹⁵N-MFA Experiment Using this compound

This table demonstrates the type of data that would be generated in a ¹³C,¹⁵N-MFA experiment. The mass isotopomer distribution (MID) of key metabolites is shown, reflecting the incorporation of ¹³C and ¹⁵N from the tracer.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Glycine505405
Serine6010255
Glutamate7015105
Succinyl-CoA801082

Metabolic branch points are critical nodes in metabolic networks where a metabolite can be converted into two or more different products. The distribution of flux at these points is tightly regulated and often altered in disease states. By tracing the isotopic labels from this compound, researchers can quantify the relative flux through competing pathways at these branch points. For example, the labeled glycine can be used to trace the flux towards serine synthesis versus its incorporation into glutathione.

The isobutyryl moiety of this compound is structurally related to an intermediate in the catabolism of the branched-chain amino acid (BCAA) valine. healthmatters.io This makes the tracer a useful tool for investigating the intricate pathways of BCAA metabolism, which have been implicated in various physiological and pathological conditions, including prostate cancer. nih.govnih.gov

Valine catabolism is a multi-step process that occurs primarily within the mitochondria. One of the key intermediates in this pathway is isobutyryl-CoA. healthmatters.io By introducing this compound into a biological system, the ¹³C-labeled isobutyryl group can be released and enter the valine catabolic pathway. The labeled carbon atoms can then be traced as they are further metabolized, for instance, into succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. biorxiv.org This allows for the quantification of the flux through the valine catabolic pathway and its contribution to central carbon metabolism. biorxiv.org

Table 2: Hypothetical Tracer Fate Analysis in Valine Catabolism

This table illustrates how the ¹³C label from the isobutyryl group of the tracer could be tracked through key intermediates of the valine catabolic pathway.

MetaboliteRelative ¹³C Enrichment (%)
Isobutyryl-CoA95
Methylmalonyl-CoA40
Succinyl-CoA35
Malate20

The glycine conjugation pathway is a crucial detoxification mechanism in the liver, responsible for the elimination of various endogenous and exogenous acyl-CoA compounds. nih.govnih.gov This pathway involves the enzymatic conjugation of glycine to an acyl-CoA molecule, forming a water-soluble acylglycine that can be readily excreted. The ¹³C and ¹⁵N-labeled glycine moiety of this compound provides a direct means to study the dynamics of this important pathway.

Investigation of Branched-Chain Amino Acid Catabolism Pathways

Tracing Nitrogen Metabolism and Amino Acid Biosynthesis

The ¹⁵N label on the glycine molecule is instrumental in tracking nitrogen's fate within the cell. wikipedia.org This allows for the detailed study of nitrogen assimilation, transamination, and its incorporation into various nitrogen-containing biomolecules. nih.govnih.gov

Once N-Isobutyrylglycine-¹³C₂,¹⁵N is hydrolyzed, the released [¹⁵N]glycine can participate in a multitude of reactions. The ¹⁵N can be transferred to other amino acids through the action of aminotransferases. For instance, the nitrogen from glycine can be transferred to α-ketoglutarate to form glutamate, a central hub in nitrogen metabolism. nih.gov By monitoring the ¹⁵N enrichment in the amino acid pool, the rates of these transamination reactions can be quantified. bris.ac.uk This provides critical information on how cells acquire and redistribute nitrogen for the synthesis of essential building blocks.

The dual labeling of N-Isobutyrylglycine-¹³C₂,¹⁵N is a powerful feature for studying the coordination between carbon and nitrogen metabolism. nih.govnih.govbiorxiv.org For example, the carbon skeleton of glycine (traced by ¹³C) can be directed towards the one-carbon folate cycle, while its nitrogen (traced by ¹⁵N) is incorporated into other amino acids or nucleotides. nih.gov

This simultaneous tracking allows researchers to construct detailed models of metabolic networks, revealing how cells balance the allocation of these two fundamental elements in response to changing physiological demands. nih.govnih.gov Such studies are vital for understanding metabolic reprogramming in diseases like cancer.

Illustrative Data: ¹⁵N-Label Incorporation from [¹⁵N]Glycine into Other Amino Acids
Amino Acid¹⁵N Enrichment (%)Relative Flux from Glycine-N
Serine25.61.00 (Reference)
Glutamate8.20.32
Alanine5.10.20
Aspartate4.30.17

Discovery and Validation of Novel Metabolic Pathways

Stable isotope tracing is not only for quantifying known pathways but also for discovering new ones. acs.orgresearchgate.net By following the isotopic labels into unexpected metabolites, researchers can uncover previously unknown biochemical transformations.

In untargeted metabolomics experiments, thousands of metabolic features are detected, many of which are unknown. morressier.com The use of tracers like N-Isobutyrylglycine-¹³C₂,¹⁵N can aid in the identification of these unknowns. nih.gov If an unknown metabolite shows incorporation of ¹³C, ¹⁵N, or both, it indicates that it is a downstream product of isobutyrate or glycine metabolism. morressier.com The specific mass shift caused by the isotopes helps in determining the number of carbon and nitrogen atoms derived from the tracer, which is a critical clue for elucidating the chemical structure of the novel metabolite. nih.gov This approach accelerates the pace of discovery in metabolomics, expanding our understanding of the metabolic landscape.

Enzymatic Activity and Regulation Studies

Following a comprehensive review of scientific literature, no specific studies detailing the application of this compound in the investigation of enzymatic activity and regulation were identified. The use of this particular isotopically labeled compound as a substrate, inhibitor, or tracer to probe the kinetics or regulatory mechanisms of specific enzymes has not been described in the available research.

While stable isotope-labeled compounds are widely utilized in metabolic research, for instance, as internal standards for quantification by mass spectrometry or in metabolic flux analysis, direct applications of this compound for the study of enzyme kinetics, active site mapping, or the elucidation of regulatory pathways are not documented.

Consequently, detailed research findings and data tables related to the use of this compound in enzymatic activity and regulation studies cannot be provided.

Computational and Systems Biology Integration

Algorithms for Isotopic Labeling Pattern Analysis

The raw data from mass spectrometry in isotope labeling experiments is complex. It contains convoluted signals arising from the incorporation of the tracer isotope as well as the natural abundance of heavy isotopes (e.g., the ~1.1% natural abundance of ¹³C). bioconductor.org Therefore, sophisticated algorithms and software tools are required to deconvolve this data and accurately determine the true extent of isotope incorporation from the tracer.

Several software tools have been developed to perform the necessary corrections on raw MS data from stable isotope labeling experiments. These tools are essential for accurate downstream analysis, such as MFA.

IsoCorrectoR: This R-based tool is designed to correct high-resolution mass spectrometry data for natural stable isotope abundance and impurities in the isotopic tracer. bioconductor.orguni-regensburg.de A key feature of IsoCorrectoR is its ability to correct data from multiple-tracer experiments, such as those using ¹³C and ¹⁵N simultaneously, making it highly suitable for analyzing data derived from tracers like N-Isobutyrylglycine-13C2,15N. bioconductor.org

AccuCor2: This is another R-based tool specifically designed for dual-isotope tracer experiments, such as those involving ¹³C-¹⁵N or ¹³C-²H. nih.gov It performs corrections based on the actual mass resolution of the instrument, which is critical because while some instruments can resolve ¹³C and ¹⁵N, they may not be able to resolve other non-tracer isotopes that can interfere with the signal. nih.gov

The table below compares the key features of these representative software tools.

Table 2: Comparison of Software Tools for Isotopic Data Correction
SoftwareKey FeatureSupported TracersCorrection Method
IsoCorrectoRHandles both MS and MS/MS data; supports multiple simultaneous tracers. bioconductor.orgbioconductor.org¹³C, ¹⁵N, ¹⁸O, etc. bioconductor.orgCorrects for natural abundance and tracer impurity. bioconductor.org
AccuCor2Resolution-dependent correction specifically for dual-isotope experiments. nih.gov¹³C-¹⁵N, ¹³C-²H. nih.govUses non-negative least-squares to solve labeling patterns. nih.gov

After correction, the data is represented as a mass distribution vector (MDV) or mass isotopomer distribution (MID). nih.gov The MDV describes the fractional abundance of each isotopologue of a metabolite. For a metabolite derived from this compound, which contains two ¹³C atoms and one ¹⁵N atom, the resulting MDV would show an increase in mass corresponding to the number of labeled atoms incorporated.

Statistical analysis is applied to these MDVs to:

Assess Significance: Determine if the observed isotope incorporation is statistically significant compared to an unlabeled control.

Quantify Labeling: Calculate the precise fractional abundance of each isotopologue.

Model Fluxes: Use statistical frameworks, such as Bayesian model averaging, to infer metabolic fluxes from the MDVs while also providing a rigorous assessment of the uncertainty in the flux estimates. nih.gov

The table below shows a hypothetical MDV for a downstream metabolite following the administration of a ¹³C₂,¹⁵N-labeled precursor, demonstrating the data that is subject to statistical analysis.

Table 3: Hypothetical Mass Distribution Vector (MDV)
IsotopologueDescriptionFractional Abundance (%)
M+0Unlabeled molecule65.2
M+1Molecule with one labeled atom (¹³C or ¹⁵N)15.8
M+2Molecule with two labeled atoms (e.g., 2 x ¹³C)12.5
M+3Molecule with three labeled atoms (2 x ¹³C + 1 x ¹⁵N)6.5

Predictive Modeling of Metabolic Phenotypes

The ultimate goal of integrating isotopic labeling data with computational models is to create predictive models of metabolic phenotypes. A metabolic phenotype refers to the complete metabolic state of a cell, including all metabolic fluxes, under specific genetic and environmental conditions.

By using GSMMs constrained with flux data derived from tracers like this compound, researchers can build highly accurate, condition-specific models. These models can then be used to predict how a cell's metabolism will respond to various perturbations, such as gene knockouts, drug treatments, or changes in nutrient availability. nih.govelifesciences.org

For example, a model constrained with data on the glycine (B1666218) conjugation pathway could be used to:

Predict Disease States: Simulate the metabolic consequences of an enzyme deficiency, such as isobutyryl-CoA dehydrogenase deficiency, which leads to a buildup of isobutyrylglycine.

Identify Drug Targets: Pinpoint enzymes whose inhibition would lead to a desired metabolic outcome, such as reducing the proliferation of cancer cells. elifesciences.org

Guide Metabolic Engineering: Design strategies to optimize the production of a desired metabolite by rerouting metabolic flux. embopress.org

The table below provides examples of metabolic phenotypes that can be predicted using these integrated models.

Table 4: Examples of Predictable Metabolic Phenotypes
PerturbationPredicted PhenotypeApplication
Gene knockout of Glycine N-acyltransferaseDecreased rate of N-Isobutyrylglycine synthesisStudying inborn errors of metabolism.
High valine dietIncreased flux towards isobutyryl-CoA and subsequently N-IsobutyrylglycineUnderstanding nutrient-dependent metabolic shifts.
Inhibition of a competing pathwayRerouting of glycine flux towards the glycine conjugation pathwayMetabolic engineering and biotechnology. embopress.org

Methodological Advancements and Future Research Directions

Development of Multiplex Stable Isotope Tracing Experiments

The advent of multiplex stable isotope tracing experiments represents a significant leap forward in metabolic analysis. By employing tracers with multiple isotopic labels, such as N-Isobutyrylglycine-¹³C₂,¹⁵N, researchers can simultaneously track the metabolic fate of different atoms within a single molecule. This dual-labeling strategy allows for the concurrent quantification of carbon and nitrogen fluxes, providing a more holistic view of metabolic pathways. mdpi.comnih.gov

In the context of N-Isobutyrylglycine-¹³C₂,¹⁵N, this approach is particularly valuable for dissecting the intricate metabolism of valine. The ¹³C labels on the glycine (B1666218) backbone and the ¹⁵N label allow for the precise tracking of both carbon and nitrogen atoms as they are incorporated into and released from various metabolic pools. This is crucial for understanding how the carbon skeleton and the amino group of amino acids are processed independently and in concert. mdpi.com

For instance, in studies of amino acid catabolism, dual-labeled tracers can help to deconvolve the rates of transamination from those of oxidative decarboxylation. The ability to distinguish between the fates of ¹³C and ¹⁵N isotopes provides a higher resolution of metabolic regulation than single-label experiments could achieve. nih.govbiorxiv.org The progression of high-resolution mass spectrometry is anticipated to further facilitate the use of multiple tracers in a single in vivo experiment, enriching the data obtained. kuleuven.be

Table 1: Illustrative Design of a Multiplex Stable Isotope Tracing Experiment

Experimental PhaseDescriptionKey MeasurementRationale
Tracer AdministrationIntroduction of N-Isobutyrylglycine-¹³C₂,¹⁵N into a preclinical model system (e.g., cell culture or animal model).Tracer enrichment in the system.To initiate the labeling of downstream metabolites.
Sample CollectionTime-course collection of biological samples (e.g., plasma, tissue).Temporal changes in isotopologue distribution.To capture the dynamics of metabolic flux.
Mass Spectrometry AnalysisQuantification of ¹³C and ¹⁵N enrichment in N-Isobutyrylglycine and its metabolites.Mass isotopomer distributions (MIDs).To determine the extent of label incorporation. nih.gov
Metabolic Flux AnalysisComputational modeling of the isotopic data.Carbon and nitrogen flux rates.To simultaneously quantify the activities of interconnected metabolic pathways. mdpi.com

High-Throughput Analytical Platforms for N-Isobutyrylglycine-¹³C₂,¹⁵N

The increasing complexity of metabolic studies necessitates the use of high-throughput analytical platforms. For a compound like N-Isobutyrylglycine-¹³C₂,¹⁵N, which belongs to the acylglycine family, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique. nih.govnih.govnih.gov These platforms offer the speed, sensitivity, and specificity required for the rapid and accurate quantification of low-abundance metabolites in complex biological matrices.

High-throughput methodologies are crucial for large-scale preclinical studies, where numerous samples need to be analyzed efficiently. rsc.orgfrontiersin.orgnih.govmdpi.com The automation of sample preparation and data acquisition pipelines further enhances the throughput of these platforms. For the analysis of N-Isobutyrylglycine-¹³C₂,¹⁵N, these systems can be configured to specifically detect the labeled compound and its downstream metabolites, enabling the rapid screening of metabolic phenotypes in response to genetic or pharmacological perturbations. rsc.org

The development of specialized UPLC-MS/MS methods for acylglycines allows for the separation of isomeric compounds, which is critical for accurate quantification. nih.govresearchgate.netpnas.org This chromatographic resolution, combined with the mass-resolving power of tandem mass spectrometry, ensures that the isotopic enrichment of N-Isobutyrylglycine-¹³C₂,¹⁵N is measured without interference from other structurally similar molecules.

Advanced Data Visualization and Interpretation Tools for Isotopic Data

The large and complex datasets generated from stable isotope tracing experiments require advanced computational tools for data visualization and interpretation. Several software platforms have been developed to facilitate the analysis of metabolomics and isotopic data, enabling researchers to extract meaningful biological insights. nih.gov

Tools such as MetaboAnalyst provide a comprehensive suite of functions for statistical analysis, functional annotation, and visualization of metabolomics data. nih.gov For isotopic data specifically, platforms like Escher-Trace allow for the visualization of labeling patterns directly on metabolic pathway maps, providing an intuitive representation of metabolic fluxes. kuleuven.be Other software, such as DIMet, offers a rigorous statistical framework for the differential analysis of isotopically resolved metabolomics data, helping to identify significant changes in labeling between different experimental conditions. oup.com

These tools are instrumental in interpreting the data generated from studies using N-Isobutyrylglycine-¹³C₂,¹⁵N. They can be used to visualize the flow of the ¹³C and ¹⁵N labels through the valine catabolic pathway and connected metabolic networks. By integrating isotopic data with pathway information, researchers can more easily identify metabolic bottlenecks, rerouting of pathways, and the impact of disease states on amino acid metabolism. nih.gov

Table 2: Selected Data Visualization and Interpretation Tools for Isotopic Data

ToolPrimary FunctionRelevance to N-Isobutyrylglycine-¹³C₂,¹⁵N Data
Escher-TracePathway-based visualization of stable isotope tracing data. kuleuven.beMapping the flow of ¹³C and ¹⁵N from the tracer onto metabolic pathways.
DIMetDifferential analysis of targeted isotope-labeled metabolomics data. oup.comStatistically comparing labeling patterns between control and disease models.
MetaboAnalystComprehensive analysis and visualization of metabolomics data. nih.govIntegrating isotopic data with other omics data for a systems-level understanding.
SIRIUSIdentification of small molecules from fragmentation mass spectrometry data. wikipedia.orgConfirming the identity of labeled metabolites based on their fragmentation patterns.

Addressing Challenges in Stable Isotope Tracer Experiments

Despite their power, stable isotope tracer experiments are not without their challenges. Ensuring the accuracy and reliability of the data requires careful consideration of experimental design and analytical methods.

A key assumption in many metabolic flux analyses is that the system is at an isotopic steady state, meaning the enrichment of the tracer in metabolites is stable over time. nih.gov Achieving this steady state can be challenging, particularly in dynamic in vivo systems where metabolite pools are in constant flux. oup.comresearchgate.net The time to reach steady state varies for different metabolic pathways, with glycolysis reaching it much faster than, for example, nucleotide biosynthesis. nih.gov

In preclinical animal models, strategies such as a primed-continuous infusion of the tracer are often employed to more rapidly achieve and maintain a steady isotopic enrichment. researchgate.net A priming dose quickly raises the tracer concentration, while a subsequent continuous infusion maintains it. This approach is critical for obtaining accurate flux measurements in studies using N-Isobutyrylglycine-¹³C₂,¹⁵N to investigate metabolic diseases in vivo. oup.comresearchgate.net

The accuracy of mass spectrometry-based quantification of isotopically labeled compounds can be compromised by analytical artifacts and interference. wisc.edu Interference can arise from co-eluting compounds with the same nominal mass (isobars) or from the fragmentation of other molecules in the ion source of the mass spectrometer. biorxiv.orgcreative-proteomics.com

For N-Isobutyrylglycine-¹³C₂,¹⁵N, it is crucial to develop analytical methods that can distinguish it from its unlabeled counterpart and from other structurally similar acylglycines. High-resolution mass spectrometry is essential for separating the isotopologues of N-Isobutyrylglycine based on their precise mass-to-charge ratios. kuleuven.be Furthermore, optimizing chromatographic separation can prevent co-elution with interfering compounds, thereby ensuring the purity of the analyte being measured. nih.gov Careful correction for the natural abundance of stable isotopes is also a critical step in the data analysis workflow to avoid ambiguity in the interpretation of labeling patterns. biorxiv.org

Novel Applications of N-Isobutyrylglycine-¹³C₂,¹⁵N in Preclinical Disease Models (excluding human trials)

The unlabeled form of N-Isobutyrylglycine is a known biomarker for Isobutyryl-CoA dehydrogenase deficiency (IBDD), an inborn error of valine metabolism. frontiersin.orgresearchgate.netnih.govresearchgate.net This genetic disorder results from mutations in the ACAD8 gene, leading to a block in the valine catabolic pathway and the accumulation of isobutyryl-CoA and its metabolites, including N-Isobutyrylglycine. frontiersin.orgnih.gov

This established link provides a strong rationale for the use of N-Isobutyrylglycine-¹³C₂,¹⁵N in preclinical models of IBDD. By administering this dual-labeled tracer to animal models of the disease (e.g., genetically engineered mice), researchers can investigate the precise metabolic consequences of the enzyme deficiency. The tracer can be used to quantify the flux through the impaired valine catabolic pathway and to identify any compensatory metabolic routes that may be activated. researchgate.net

Furthermore, N-Isobutyrylglycine-¹³C₂,¹⁵N can serve as a valuable tool in the preclinical evaluation of therapeutic strategies for IBDD. For example, it could be used to assess the efficacy of gene therapies, enzyme replacement therapies, or small molecule-based treatments in restoring normal valine metabolism. The ability to dynamically track the metabolic fate of the labeled tracer would provide a direct and quantitative measure of therapeutic response at the metabolic level. Such studies are crucial for advancing our understanding of IBDD and for the development of new treatments for this and other related metabolic disorders. nih.gov

Broadening the Scope of Metabolic Research with N-Isobutyrylglycine-13C2,15N

The advent of stable isotope-labeled compounds has revolutionized the study of metabolic pathways, offering a window into the dynamic processes that define cellular function. This compound, as a dual-labeled metabolite, represents a sophisticated tool for delving into the complexities of acylglycine conjugation and broader metabolic networks. Its structure, incorporating both heavy carbon and nitrogen isotopes, allows for the simultaneous tracing of the carbon skeleton and the glycine moiety, providing a multi-faceted view of its metabolic fate.

Exploration of Other Acylglycine Conjugation Pathways

The metabolism of isobutyryl-CoA, primarily derived from the catabolism of the branched-chain amino acid valine, is a critical pathway. When this pathway is impaired, isobutyryl-CoA can accumulate and is subsequently conjugated with glycine to form N-isobutyrylglycine. This conjugation is a detoxification process catalyzed by glycine N-acyltransferase (GLYAT). wikipedia.orgnih.gov The use of this compound as a tracer can illuminate not only the flux through this primary pathway but also help in the discovery and characterization of alternative or less-understood acylglycine conjugation pathways.

By introducing this compound into a biological system, researchers can track the labeled carbon and nitrogen atoms. This allows for the precise determination of its metabolic products through mass spectrometry and NMR spectroscopy. nih.gov For instance, if other enzymes or pathways are capable of processing N-isobutyrylglycine, the labeled isotopes will appear in downstream metabolites. This could reveal novel substrate specificities of known enzymes or even uncharacterized metabolic routes.

Research in this area could potentially answer several key questions:

Are there other enzymes, aside from the canonical GLYAT, that can synthesize or degrade N-isobutyrylglycine?

Can the isobutyryl moiety be transferred to other amino acids or biomolecules?

How does the flux through the N-isobutyrylglycine pathway change in response to different physiological or pathological states?

The dual-labeling strategy is particularly powerful. The 13C labels on the glycine backbone can trace the fate of the amino acid portion, while the 15N provides an independent marker for the nitrogen atom. This can help to distinguish between pathways that cleave the amide bond and those that modify the entire molecule.

A hypothetical study could involve administering this compound to a cellular model or an animal model of a metabolic disorder. By analyzing the metabolome for 13C and 15N enrichment in other acylglycines or related metabolites, new pathways could be identified.

Potential Research ApplicationLabeled Moiety to TrackExpected Outcome
Identification of novel acyltransferases13C2,15N-glycineAppearance of label in other acylglycine species
Investigation of amide cleavage enzymesSeparate detection of 13C2,15N-glycine and unlabeled isobutyrateQuantification of N-isobutyrylglycine breakdown
Tracing isobutyryl group metabolismUnlabeled glycine and labeled isobutyrate metabolitesUnderstanding the fate of the acyl group post-conjugation

Contributions to Systems Biochemistry and Quantitative Metabolomics

In the fields of systems biochemistry and quantitative metabolomics, precision and accuracy are paramount. Systems biochemistry aims to understand the complex interactions within metabolic networks, while quantitative metabolomics focuses on the accurate measurement of metabolite concentrations. nih.govsemanticscholar.org this compound is a valuable asset for both disciplines.

As a tool for quantitative metabolomics, this compound serves as an ideal internal standard for the measurement of endogenous N-isobutyrylglycine. nih.govnih.gov When added to a biological sample at a known concentration, it co-elutes with the unlabeled analyte during chromatographic separation. In mass spectrometry, the labeled and unlabeled compounds are chemically identical but have different masses, allowing for their distinct detection. This isotope dilution mass spectrometry (IDMS) approach corrects for sample loss during preparation and variations in instrument response, leading to highly accurate quantification. umich.edu

The use of such a stable isotope-labeled standard is crucial for the diagnosis and monitoring of inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency, where the concentration of N-isobutyrylglycine in urine is a key biomarker. nih.gov

In systems biochemistry, this compound can be used in metabolic flux analysis to build and refine computational models of cellular metabolism. nih.govresearchgate.net By tracing the incorporation of the 13C and 15N atoms into various metabolic pools, the rates of interconnected reactions can be calculated. This provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone.

For example, by tracking the labeled atoms from this compound, researchers can quantify the flux of the valine catabolic pathway and its intersection with glycine metabolism. This information is critical for understanding the metabolic reprogramming that occurs in diseases and for identifying potential therapeutic targets. The dual-labeling allows for simultaneous carbon and nitrogen flux analysis, providing a more comprehensive picture of metabolic flows. nih.gov

Application AreaRole of this compoundImpact
Quantitative Metabolomics Internal StandardHigh accuracy and precision in measuring endogenous N-isobutyrylglycine levels for clinical diagnostics.
Systems Biochemistry Metabolic TracerEnables metabolic flux analysis of amino acid and organic acid pathways, leading to more accurate metabolic models.
Drug Development Research ToolCan be used to assess the effect of new drugs on acylglycine metabolism and detoxification pathways.

The integration of data from tracer studies with this compound into systems biology models can help to predict how metabolic networks will respond to genetic mutations or environmental perturbations. nih.govsemanticscholar.org This predictive capability is at the heart of personalized medicine, where understanding an individual's unique metabolic profile can guide therapeutic decisions.

Q & A

Q. What are the critical storage and handling considerations for N-Isobutyrylglycine-13C2,15N^{13}\text{C}_2,^{15}\text{N}13C2​,15N to ensure isotopic stability during experiments?

  • Methodological Answer : Store the compound at +4°C in airtight, light-protected containers to minimize degradation. Transport at room temperature with minimal exposure to humidity. Use inert atmospheres (e.g., nitrogen) during experimental handling to prevent isotopic exchange. Ensure all personnel are trained in handling stable isotopes, as improper practices may compromise isotopic integrity .

Q. How should researchers validate the purity and isotopic enrichment of this compound^{13}\text{C}_2,^{15}\text{N}13C2​,15N prior to experimental use?

  • Methodological Answer : Perform nuclear magnetic resonance (NMR) spectroscopy to confirm 13C^{13}\text{C} and 15N^{15}\text{N} incorporation (e.g., observe 13C^{13}\text{C}-15N^{15}\text{N} coupling constants in 2D NMR experiments). Mass spectrometry (MS) should verify molecular weight (148.14 g/mol) and isotopic enrichment ≥98%. Cross-reference supplier-provided Certificate of Analysis (CoA) for batch-specific data .

Advanced Research Questions

Q. What experimental strategies are recommended for tracking 13C^{13}\text{C}13C and 15N^{15}\text{N}15N incorporation in metabolic studies using this compound^{13}\text{C}_2,^{15}\text{N}13C2​,15N?

  • Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) with isotope-ratio monitoring to quantify labeled metabolites. For pathway tracing, combine pulse-chase labeling with kinetic modeling. Optimize sampling intervals based on turnover rates (e.g., hourly for fast metabolic pathways, daily for slower processes). Include unlabeled controls to correct for natural isotope abundance .

Q. How can researchers resolve contradictory data arising from differential isotopic dilution effects in tracer studies involving dual-labeled compounds?

  • Methodological Answer : Apply compartmental modeling to account for isotopic dilution in heterogeneous systems (e.g., soil-plant interactions). Use Bayesian statistical frameworks to quantify uncertainty in tracer partitioning. Validate models with parallel experiments using singly labeled (13C^{13}\text{C}-only or 15N^{15}\text{N}-only) analogs .

Q. What NMR parameters should be prioritized when analyzing 13C^{13}\text{C}13C-15N^{15}\text{N}15N coupling constants in structural studies of N-Isobutyrylglycine derivatives?

  • Methodological Answer : Focus on heteronuclear single-quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) experiments to detect 13C^{13}\text{C}-15N^{15}\text{N} couplings. For example, in Dimroth rearrangements, direct 1JCN^{1}J_{\text{CN}} couplings (~10–15 Hz) confirm bond formation, while long-range 2JCN^{2}J_{\text{CN}} couplings (~2–5 Hz) reveal structural proximity .

Q. How does the presence of 15N^{15}\text{N}15N influence chemical shift anisotropy in heteronuclear NMR experiments compared to natural abundance samples?

  • Methodological Answer : 15N^{15}\text{N} labeling enhances sensitivity in inverse-detection experiments (e.g., 1H^{1}\text{H}-15N^{15}\text{N} HSQC) by reducing signal overlap. However, counterions (e.g., chloride vs. nitrate) may perturb 15N^{15}\text{N} chemical shifts by up to 5 ppm due to electronic effects. Calibrate experiments using internal standards (e.g., 15N^{15}\text{N}-glycine) to mitigate environmental variability .

Data Contradiction Analysis

Q. What are the essential controls required when using this compound^{13}\text{C}_2,^{15}\text{N}13C2​,15N in isotopic tracing experiments to ensure data reliability?

  • Methodological Answer : Include:
  • Negative controls : Unlabeled compound to assess background signal.
  • Isotopic dilution series : Mixtures of labeled/unlabeled standards to calibrate MS or NMR quantification.
  • Matrix blanks : Sample matrices (e.g., cell lysates) without tracer to detect interference.
  • Replication : Triplicate measurements to assess technical variability.
    Document all protocols per NIH guidelines for preclinical research .

Methodological Best Practices

Q. How should researchers design sampling protocols for 15N^{15}\text{N}15N-tracer studies in heterogeneous biological systems?

  • Methodological Answer : Stratify sampling by biological compartment (e.g., roots, shoots, soil). For temporal studies, collect samples at intervals reflecting the system’s turnover rate (e.g., 24-hour cycles for microbial communities). Use power analysis to determine sample size, ensuring ≥80% statistical power to detect isotopic enrichment ≥5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.